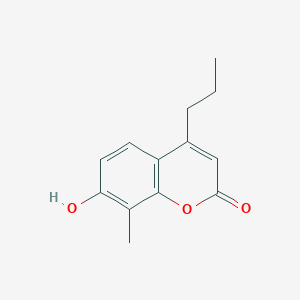

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-4-propylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHZBPZJSVWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415800 |

Source

|

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95184-99-9 |

Source

|

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative with potential applications in medicinal chemistry and materials science. The synthesis leverages the well-established Pechmann condensation, a powerful acid-catalyzed reaction for the formation of the coumarin scaffold. This document will delve into the strategic selection of starting materials, a detailed mechanistic explanation of the core reaction, a step-by-step experimental protocol, and a discussion of key reaction parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to successfully synthesize and explore the potential of this and similar coumarin derivatives.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds. Their privileged scaffold is found in a vast array of natural products and serves as a cornerstone in the development of novel therapeutic agents and functional materials.[1][2][3] The biological activities of coumarin derivatives are diverse and well-documented, encompassing anticoagulant, anti-inflammatory, antibacterial, antiviral, and antitumor properties.[3][4] Furthermore, the unique photophysical properties of many coumarins have led to their use as fluorescent probes, laser dyes, and optical brightening agents.[1]

The biological and photophysical characteristics of a coumarin derivative are highly dependent on the nature and position of substituents on the benzopyrone ring system. The target molecule of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, possesses a substitution pattern that is of significant interest for several reasons:

-

The 7-hydroxy group is a common feature in many biologically active coumarins and is a key contributor to their fluorescent properties. It also provides a handle for further synthetic modifications.

-

The 8-methyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.

-

The 4-propyl group significantly increases the lipophilicity of the coumarin, which can enhance its membrane permeability and alter its pharmacokinetic properties.

This guide will focus on the most direct and efficient synthetic strategy for obtaining 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, which is a one-pot Pechmann condensation of appropriately substituted precursors.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule points towards the Pechmann condensation as the most logical and convergent approach. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.

The key bond disconnections in the coumarin ring lead back to two primary starting materials:

-

A substituted phenol: To incorporate the 7-hydroxy and 8-methyl groups, 2-methylresorcinol is the ideal starting phenol.

-

A β-ketoester: To introduce the 4-propyl group, ethyl 2-oxohexanoate is the required β-ketoester.

The overall synthetic strategy is, therefore, the acid-catalyzed Pechmann condensation of 2-methylresorcinol with ethyl 2-oxohexanoate.

The Pechmann Condensation: A Mechanistic Deep Dive

The Pechmann condensation is a cornerstone of coumarin synthesis, valued for its efficiency and the use of readily available starting materials.[5][6] The reaction proceeds under acidic conditions, with common catalysts being concentrated sulfuric acid, polyphosphoric acid, or solid acid catalysts like Amberlyst-15.[2][7]

The mechanism of the Pechmann condensation can be broken down into three key steps:

-

Transesterification: The first step involves the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group. This is a reversible process that forms a new ester linkage with the phenol.

-

Electrophilic Aromatic Substitution (EAS): The carbonyl group of the newly formed ester is activated by the acid catalyst, making it a potent electrophile. The electron-rich aromatic ring of the phenol then attacks this activated carbonyl group in an intramolecular electrophilic aromatic substitution. The hydroxyl groups of 2-methylresorcinol are activating and direct the substitution to the ortho and para positions.[8][9] In the case of 2-methylresorcinol, the attack occurs at the C6 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically favorable position.

-

Dehydration: The resulting intermediate undergoes an acid-catalyzed dehydration to form the α,β-unsaturated lactone, which is the stable coumarin ring system.

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

Caption: Mechanism of the Pechmann Condensation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Methylresorcinol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | Commercially available.[10] |

| Ethyl 2-oxohexanoate | C₈H₁₄O₃ | 158.19 | 1.74 g (11 mmol) | Commercially available or can be synthesized. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | 98% |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Deionized Water | H₂O | 18.02 | As needed | For workup |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.24 g, 10 mmol).

-

Addition of β-ketoester: To the flask, add ethyl 2-oxohexanoate (1.74 g, 11 mmol). Stir the mixture at room temperature until the 2-methylresorcinol has dissolved.

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise to the stirred mixture. The addition is exothermic, so maintain the temperature below 20 °C.

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one as a solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Below is a Graphviz diagram illustrating the experimental workflow.

Caption: Experimental Workflow for Synthesis.

Expected Results and Characterization

The expected product is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. The yield of the reaction is expected to be in the range of 60-80%, based on analogous Pechmann condensations.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molar Mass | 218.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected > 150 °C |

| Solubility | Soluble in ethanol, DMSO, acetone. Insoluble in water. |

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.5 (s, 1H, -OH), 7.5 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.1 (s, 1H, C3-H), 2.8 (t, 2H, -CH₂-), 2.2 (s, 3H, Ar-CH₃), 1.6 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~161 (C=O), 155, 153, 150, 125, 113, 112, 110, 108, 35 (-CH₂-), 22 (-CH₂-), 14 (-CH₃), 8 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ~3100-3300 (br, O-H), 2960 (C-H), 1700-1720 (C=O, lactone), 1620, 1580 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z (%) 218 (M⁺).

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Methylresorcinol and ethyl 2-oxohexanoate may cause skin and eye irritation. Avoid inhalation and contact with skin.

-

The reaction is exothermic , especially during the addition of sulfuric acid. Proper cooling and slow addition are crucial to control the reaction temperature.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one via the Pechmann condensation. By carefully selecting the starting materials, 2-methylresorcinol and ethyl 2-oxohexanoate, the target molecule can be obtained in a single synthetic step. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this and other structurally related coumarin derivatives for further investigation in various scientific disciplines.

References

-

IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

-

Wikipedia. Pechmann condensation. [Link]

-

IAJPS. PHARMACEUTICAL SCIENCES. 2017. [Link]

-

ResearchGate. The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. [Link]

-

YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). 2023. [Link]

-

Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

-

ACS Omega. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

-

ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. 2018. [Link]

-

Systematic Reviews in Pharmacy. Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. 2020. [Link]

-

ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. 2015. [Link]

-

IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]

-

MDPI. Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. 2022. [Link]

-

ResearchGate. Synthesis of Some Novel 4-Methylumbelliferone Derivatives. [Link]

-

Semantic Scholar. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. 2018. [Link]

-

Molecules. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. 2012. [Link]

- Chem 360 Jasperse Ch. 17 Notes.

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2023. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2022. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. 2017. [Link]

Sources

- 1. DSpace [open.bu.edu]

- 2. ijsart.com [ijsart.com]

- 3. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. guidechem.com [guidechem.com]

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one IUPAC name and structure

An In-Depth Technical Guide to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to project its chemical properties, outline a viable synthetic route, and discuss its potential pharmacological significance for researchers and drug development professionals.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one . The structure is based on the core bicyclic scaffold of coumarin (2H-chromen-2-one), featuring a hydroxyl group at the 7th position, a methyl group at the 8th position, and a propyl group at the 4th position.

Structural Breakdown:

-

2H-chromen-2-one: This defines the fundamental coumarin ring system, which consists of a benzene ring fused to an α-pyrone ring.

-

7-hydroxy: A hydroxyl (-OH) group is attached to carbon 7 of the benzene ring.

-

8-methyl: A methyl (-CH3) group is attached to carbon 8 of the benzene ring.

-

4-propyl: A propyl (-CH2CH2CH3) group is attached to carbon 4 of the pyrone ring.

Below is the 2D chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one:

Physicochemical Properties

The predicted physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one are tabulated below. These values are extrapolated from data on similar coumarin structures, such as 7-hydroxy-4-propyl-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one.[1][2]

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C13H14O3 | Based on structure |

| Molecular Weight | 218.25 g/mol | [3] |

| Appearance | Pale yellow to white solid | Inferred from related compounds[4] |

| Melting Point | 180-195 °C | Inferred from related compounds[2] |

| XLogP3 | ~3.2 | Estimated based on increased lipophilicity from the propyl and methyl groups compared to simpler analogs[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone. | General characteristic of coumarins[5][6] |

Synthesis and Characterization

The most probable and widely used method for synthesizing 7-hydroxycoumarins is the Pechmann condensation .[7][8] This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester.

For the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, the logical starting materials would be 2-methylresorcinol (2-methyl-1,3-benzenediol) and ethyl 3-oxohexanoate .

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1 equivalent).

-

Addition of Catalyst: Slowly add concentrated sulfuric acid (e.g., 5 mL per gram of phenol) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Addition of β-Keto Ester: To the stirred mixture, add ethyl 3-oxohexanoate (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture at a controlled temperature (typically 60-80 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.[6]

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data, based on analogs, are:

-

¹H NMR: Signals corresponding to the aromatic protons, the vinylic proton at C3, the propyl chain protons, the methyl protons at C8, and a characteristic downfield singlet for the hydroxyl proton. The spectrum for a similar compound, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, shows distinct singlets for the methyl groups and characteristic aromatic proton signals.[9]

-

¹³C NMR: Resonances for the carbonyl carbon (lactone), aromatic carbons, and aliphatic carbons of the propyl and methyl groups.

-

FT-IR (KBr, cm⁻¹): Characteristic absorption bands for the hydroxyl group (broad, ~3300-3500 cm⁻¹), the lactone carbonyl group (~1670-1730 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 218.25.

Potential Biological Activities and Therapeutic Relevance

The coumarin scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10] The specific substitutions on 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one suggest several potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: Many 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties.[11][12] The lipophilicity introduced by the propyl and methyl groups may enhance membrane permeability and, consequently, antimicrobial efficacy.

-

Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key pharmacophore for antioxidant activity, enabling the molecule to act as a free radical scavenger.[8]

-

Anti-inflammatory Activity: Coumarins are known to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX).[13]

-

Anticancer and Cytotoxic Activity: Certain substituted coumarins have shown promising cytotoxic effects against various cancer cell lines.[11] Their mechanism of action can involve inducing apoptosis and inhibiting cell proliferation.[13]

Potential Signaling Pathway Modulation

Based on studies of related coumarins, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one could potentially modulate key signaling pathways involved in cancer and inflammation. For instance, some coumarins are known to influence the PI3K/Akt pathway or induce apoptosis via caspase activation.

Caption: Potential mechanism of apoptosis induction by coumarin derivatives.

Conclusion and Future Directions

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a promising, yet underexplored, coumarin derivative. Based on the extensive research on its structural analogues, it is predicted to possess valuable physicochemical and biological properties. The synthetic route via Pechmann condensation is well-established and should be readily applicable.

Future research should focus on the actual synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, antioxidant, and cytotoxic properties, is warranted. Mechanistic studies to elucidate its mode of action at a molecular level will be crucial for its potential development as a therapeutic agent.

References

- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(55), 29087-29092.

- Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(2).

- Manian, M., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one.

-

PubChem. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.

- Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3412–o3413.

- Tendilla-Beltrán, H., et al. (2019). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity.

- Khan, K. M., et al. (2010). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 24(18), 1758-1767.

-

PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Anupama, B., et al. (2018). Insilico Evaluation and Antioxidant Activity of [(2E)-7 Hydroxy-4-Methyl-2H-Chromen-2-Ylidene] Amino Derivatives. American Journal of PharmTech Research, 8(1), 179-191.

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).

- National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central.

- Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. PubMed Central.

-

ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

- Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.

-

Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

PubChem. (n.d.). CID 168319363. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (n.d.). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.

Sources

- 1. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 7-hydroxy-4-methyl-2h-chromen-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajptr.com [ajptr.com]

- 9. rsc.org [rsc.org]

- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. While experimental data for this specific molecule is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its likely characteristics based on the well-documented properties of structurally similar coumarins. Furthermore, this guide details the requisite experimental protocols for the precise determination of its physicochemical parameters, emphasizing the causality behind experimental choices and the establishment of self-validating systems for data integrity. The insights provided herein are grounded in established principles of medicinal chemistry and analytical science, offering a robust framework for the evaluation of this compound for potential therapeutic applications.

Introduction: The Rationale for Investigation

Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The specific substitutions on the coumarin scaffold profoundly influence its pharmacokinetic and pharmacodynamic profile. The title compound, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, incorporates several key structural motifs: a hydroxyl group at the 7-position, known to contribute to antioxidant activity and potential for further derivatization; a methyl group at the 8-position, which can influence steric interactions and metabolic stability; and a propyl group at the 4-position, which may enhance lipophilicity and modulate receptor binding.

A thorough understanding of the physical and chemical properties of this molecule is a critical first step in its journey from a synthesized compound to a potential drug candidate. These properties govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[3] This guide will therefore focus on the theoretical and practical aspects of characterizing 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Molecular Structure and Inferred Properties

The foundational step in characterizing any molecule is a thorough analysis of its structure.

Molecular Formula: C₁₃H₁₄O₃

Molecular Weight: 218.25 g/mol

Structure:

Caption: Chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one based on computational models and data from analogous compounds. These values should be experimentally verified.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 218.25 g/mol | Influences diffusion and absorption; generally, lower molecular weight is favorable. |

| Melting Point | 180-200 °C | Indicates purity and lattice energy. A sharp melting point is characteristic of a pure compound.[4] |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. |

| LogP | ~2.5 - 3.5 | A measure of lipophilicity, which affects membrane permeability and solubility. |

| pKa (hydroxyl group) | ~7.5 - 8.5 | The acidity of the phenolic hydroxyl group influences its ionization state at physiological pH, affecting solubility and receptor interactions. |

| Aqueous Solubility | Low | The presence of the propyl and methyl groups is expected to decrease water solubility compared to simpler hydroxycoumarins. |

Essential Physical Properties and Experimental Determination

Melting Point: A Key Indicator of Purity

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[4] For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

The capillary method is the standard technique for melting point determination.[5]

-

Sample Preparation: A small amount of the dry, finely powdered 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Profile: Critical for Formulation and Bioavailability

Solubility is a critical physicochemical parameter that influences a drug's absorption and bioavailability.[6][7] The solubility of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one should be determined in a range of solvents relevant to pharmaceutical development.

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for equilibrium solubility determination.

Chemical Properties and Stability Assessment

Understanding the chemical properties and stability of a compound is crucial for its handling, formulation, and storage.[8][9][10]

Acidity (pKa)

The phenolic hydroxyl group at the 7-position is the primary acidic functional group in the molecule. Its pKa value will determine the extent of ionization at different pH values, which in turn affects solubility, lipophilicity, and interactions with biological targets.

-

Solution Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are prepared. A stock solution of the compound in a suitable solvent (e.g., methanol) is also prepared.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each pH.

-

Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Chemical Stability

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9][11][12]

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Acidic/Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are taken at various time points and analyzed by a stability-indicating HPLC method.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) and monitored over time.

-

Photostability: The solid compound and its solution are exposed to light of a specified intensity and wavelength (e.g., in a photostability chamber).

-

Thermal Degradation: The solid compound is heated at an elevated temperature, and its degradation is monitored.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the vinylic proton of the pyrone ring, the propyl group protons, and the methyl group protons. The phenolic hydroxyl proton may be broad and its chemical shift will be solvent-dependent.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the lactone carbonyl, and C=C stretching vibrations for the aromatic and pyrone rings.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Coumarins typically exhibit strong UV absorption.[13][14][15][16] The UV-Vis spectrum of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in a suitable solvent (e.g., ethanol or methanol) is expected to show characteristic absorption maxima, which can be useful for quantitative analysis.

Conclusion and Future Directions

This technical guide has outlined the anticipated physicochemical properties of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and provided a roadmap for their experimental determination. While predictions based on analogous structures are valuable, rigorous experimental characterization is paramount. The successful execution of the protocols described herein will provide the foundational data necessary to advance this promising coumarin derivative through the drug discovery and development pipeline. Future work should focus on correlating these physicochemical properties with in vitro and in vivo biological activity to establish a comprehensive structure-activity relationship.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek.

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.

- Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020, January 12). The Pharma Innovation Journal.

- Stability Testing. (n.d.). Charles River Laboratories.

- Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd.

- 7-Hydroxy-4-methyl-chromen-2-one 1H NMR (400 MHz, DMSO-d6). (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.

- The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (n.d.). MDPI.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. (2018, April 26). ResearchGate.

- Melting point determination. (n.d.).

- UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. (n.d.). ResearchGate.

- Physicochemical properties of the top coumarin derivatives. (n.d.). ResearchGate.

- Solubility of Organic Compounds. (2023, August 31).

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2025, December 5). PubMed.

- Absorption [Coumarin]. (n.d.). AAT Bioquest.

- UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). (n.d.). ResearchGate.

- Melting point determination. (n.d.). SSERC.

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate.

- 7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). ChemSynthesis.

- 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3. (n.d.). PubChem - NIH.

- Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. (n.d.). NIH.

- Coumarin: Chemical and Pharmacological Profile. (n.d.). Journal of Applied Pharmaceutical Science.

- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID. (n.d.). PubChem.

- New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. (n.d.). ResearchGate.

- Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... (n.d.). ResearchGate.

- 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. (n.d.). CymitQuimica.

- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.).

- 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). Chemical Synthesis Database.

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003, April). PubMed.

- 7-hydroxy-8-methyl-4-phenyl-2h-chromen-2-one. (n.d.). PubChemLite.

- 357212-07-8(7-hydroxy-4-methyl-3-(2-phenylethyl)-2H-chromen-2-one) Product Description. (n.d.).

Sources

- 1. japsonline.com [japsonline.com]

- 2. arabjchem.org [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. moravek.com [moravek.com]

- 9. japsonline.com [japsonline.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. criver.com [criver.com]

- 12. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Biological Activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Rationale

The compound 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a distinct, substituted coumarin. Direct, empirical data on its biological activity is not extensively available in the public domain. Therefore, this guide is constructed upon a foundation of established principles in medicinal chemistry and pharmacology, specifically through the lens of Structure-Activity Relationships (SAR). We will dissect the molecule into its core components—the coumarin (2H-chromen-2-one) scaffold and its specific substituents at positions 4, 7, and 8—to project its likely biological profile. This document serves as a predictive framework to guide future research and hypothesis-driven experimentation.

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

The 2H-chromen-2-one ring system is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1][2][3] Its rigid, planar structure and lactone functional group are key to its ability to interact with a wide array of biological targets. Coumarin derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][3][4][5][6] The specific biological profile of a coumarin derivative is heavily influenced by the nature and position of its substituents.[1]

Synthesis of the Core Structure

The synthesis of coumarin derivatives is well-established, with the Pechmann condensation being a widely utilized method for preparing 7-hydroxycoumarins.[3] This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.[7]

Proposed Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

A plausible synthetic route for the title compound would likely involve a modified Pechmann condensation or a similar cyclization reaction. The starting materials would need to incorporate the 8-methyl and 4-propyl functionalities.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin

-

Reaction Setup: In a round-bottom flask, combine resorcinol and ethyl acetoacetate.

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture in an ice bath to control the exothermic reaction.

-

Heating: After the initial reaction, heat the mixture to facilitate the condensation and cyclization.

-

Quenching and Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by filtration and wash thoroughly with water to remove any remaining acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.

Caption: Predicted inhibition of the COX pathway by the target coumarin.

Antioxidant Activity

The antioxidant capacity of coumarins is a significant aspect of their biological profile. Phenolic coumarins, in particular, are effective radical scavengers.

-

7-Hydroxy Group: The phenolic hydroxyl group at the C7 position is a key contributor to the antioxidant activity of coumarins, as it can donate a hydrogen atom to neutralize free radicals. [8]Studies on 7-hydroxy-4-methylcoumarin have demonstrated its antioxidant potential. [7][9]* Ortho-dihydroxy Substitution: Coumarins with ortho-dihydroxy groups, such as those at the 7 and 8 positions, often exhibit considerable neuroprotective and antioxidant effects. [10]While the target compound has a 7-hydroxy and 8-methyl substitution, the electronic effects of the methyl group could still influence the radical scavenging ability of the neighboring hydroxyl group.

Hypothesis: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is predicted to possess antioxidant properties due to the presence of the 7-hydroxy group. The 8-methyl group may further modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Antimicrobial and Antifungal Potential

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. [2][11][12][13][14]

-

7-Hydroxy-4-methylcoumarin Derivatives: Numerous studies have synthesized derivatives of 7-hydroxy-4-methylcoumarin and reported their significant antibacterial and antifungal activities. [8][11][15]* Lipophilicity: The 4-propyl and 8-methyl groups would increase the lipophilicity of the molecule compared to simpler 7-hydroxycoumarins. This increased lipophilicity could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Hypothesis: The structural features of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one suggest a moderate to good potential for antimicrobial and antifungal activity.

Table 1: Predicted Biological Activities and Structural Contributions

| Biological Activity | Key Structural Feature(s) | Rationale |

| Anti-inflammatory | 7-hydroxy group, 4-propyl group | The 7-hydroxy group is common in anti-inflammatory coumarins. The 4-propyl group may enhance cell uptake. |

| Antioxidant | 7-hydroxy group | The phenolic hydroxyl is a potent hydrogen donor for free radical scavenging. |

| Antimicrobial | Coumarin core, 4-propyl & 8-methyl groups | The core structure is known for antimicrobial effects. Increased lipophilicity from alkyl groups may improve membrane penetration. |

| Anticancer | Coumarin core, various substituents | Many coumarin derivatives exhibit cytotoxicity against cancer cell lines. The specific substitution pattern would determine the potency and mechanism. [16][17][18] |

Potential for Anticancer Activity

A significant body of research points to the anticancer potential of coumarin derivatives. [6][16][17][18]They can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.

-

Structure-Activity Relationship Studies: SAR studies on 4-methylcoumarins have identified that substitutions at various positions can lead to cytotoxic activity against different cancer cell lines. [18]For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in non-small cell lung cancer and leukemia cell lines. [1]While the target compound has a methyl group at C8 instead of a hydroxyl, this position is crucial for modulating biological activity.

Hypothesis: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one warrants investigation for its potential cytotoxic effects against various cancer cell lines. The specific combination of substituents may offer a unique mechanism of action.

Caption: A typical workflow for evaluating the anticancer potential of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is currently lacking, a comprehensive analysis based on the well-established structure-activity relationships of coumarin derivatives allows for a strong predictive framework. The presence of the 7-hydroxy group, combined with alkyl substitutions at the 4 and 8 positions, suggests that this compound is a promising candidate for investigation as an anti-inflammatory, antioxidant, antimicrobial, and potentially anticancer agent.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these predictions. A systematic screening against a panel of inflammatory markers, microbial strains, and cancer cell lines would provide the necessary empirical data to elucidate its true therapeutic potential.

References

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.

- Therapeutic Effects of Coumarins with Different Substitution P

- Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Deriv

- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. MDPI.

- Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin.

- Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives.

- Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.

- Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI.

- Structure-activity relationship studies of 4-methylcoumarin deriv

- Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Rel

- Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl)

- Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. PMC - PubMed Central.

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv

- Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences (IJCMAS).

- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.

- A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers.

- Reaction scheme for the formation of 7-hydroxy-4-methylcoumarin compound.

- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed.

- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry.

- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.

- Synthesis of novel substituted 7-(benzylideneamino)

- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI.

- A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. NIH.

- 7-Hydroxy-4-methyl-8-nitrocoumarin. MedChemExpress.

- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem.

- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH.

- Inhibitory effects of 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate on allergic inflammatory responses in r

- The structure-activity relationship (SAR) of AQ and new synthetic compounds.

Sources

- 1. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells [mdpi.com]

- 6. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metfop.edu.in [metfop.edu.in]

- 12. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 15. ijcmas.com [ijcmas.com]

- 16. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

An In-Depth Technical Guide to the Mechanism of Action of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Abstract

The coumarin, or 2H-chromen-2-one, scaffold is a prominent feature in a vast array of natural and synthetic molecules endowed with significant therapeutic properties. These benzopyrone structures are recognized for their diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for elucidating the mechanism of action of a specific coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. Drawing upon the extensive literature on structurally related coumarins, we postulate a primary mechanism centered on enzyme inhibition, a common trait of this compound class.[1][3][4][5][6] This document will detail the scientific rationale behind this hypothesis, propose a series of robust experimental protocols to rigorously test it, and provide the necessary tools for data interpretation and visualization. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Coumarin Scaffold

Coumarins are a class of oxygen-containing heterocyclic compounds that form the core of many biologically active molecules.[1] Their broad spectrum of pharmacological activities has made them a privileged scaffold in medicinal chemistry.[2] The biological effects of coumarin derivatives are intimately linked to their substitution patterns, with specific functional groups and their positions on the benzopyrone ring dictating the therapeutic target and potency.[1] Notably, the presence of a hydroxyl group at the C7 position is a recurrent motif in many active coumarins, often playing a crucial role in target engagement.

The subject of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, possesses several structural features that suggest a pronounced biological activity. The 7-hydroxy group, in particular, is a key determinant for the inhibitory activity of coumarins against various enzymes.[1] The substituents at the C4 and C8 positions, a propyl and a methyl group respectively, are expected to modulate the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Postulated Mechanism of Action: Enzyme Inhibition

Based on extensive evidence from related coumarin derivatives, we hypothesize that the primary is through the inhibition of one or more key enzymes. Several enzyme families are known to be targeted by coumarins, including but not limited to:

-

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Coumarin derivatives have been identified as potent inhibitors of several CA isoforms.[3][4][5][6]

-

Dipeptidyl Peptidase III (DPP III): This zinc-dependent exopeptidase is involved in pain modulation and blood pressure regulation. Certain coumarins, particularly those with a 7-hydroxy substituent, have shown significant inhibitory activity against human DPP III.[1]

-

Other Enzymes: The coumarin scaffold has also been associated with the inhibition of acetylcholinesterase, β-secretase, monoamine oxidase, and urease.[1][4]

Given the prevalence of CA and DPP III inhibition among 7-hydroxycoumarins, our investigation will initially focus on these two enzyme classes as the most probable targets for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Structural Rationale for Postulated Enzyme Inhibition

The molecular architecture of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one provides a strong basis for its potential as an enzyme inhibitor. The 7-hydroxy group can act as a hydrogen bond donor and acceptor, facilitating interactions within an enzyme's active site. The planar coumarin ring system can engage in π-π stacking interactions with aromatic amino acid residues. The 4-propyl and 8-methyl groups contribute to the molecule's overall hydrophobicity, which can enhance its binding to hydrophobic pockets within the target enzyme.

Experimental Validation of the Proposed Mechanism

To systematically investigate the , a multi-faceted experimental approach is required. The following sections detail the key experimental protocols.

Primary Screening: Broad-Spectrum Enzyme Inhibition Panel

The initial step is to screen the compound against a panel of clinically relevant enzymes to identify potential targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Enzyme Panel Selection: A commercially available enzyme inhibition panel will be utilized, including representatives from major enzyme classes (e.g., proteases, kinases, phosphatases, and metalloenzymes such as Carbonic Anhydrases and Dipeptidyl Peptidase III).

-

Assay Principle: The assays will be conducted in a 96- or 384-well plate format using specific substrates that produce a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon enzymatic conversion.

-

Compound Preparation: 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one will be dissolved in DMSO to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

Add the specific enzyme and its corresponding buffer to each well.

-

Add the test compound at various concentrations.

-

Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in signal over time using a plate reader.

-

-

Data Analysis: The percentage of enzyme inhibition will be calculated for each concentration of the test compound relative to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by fitting the data to a dose-response curve.

Expected Outcome: This primary screen will identify the most promising enzyme targets for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, guiding further mechanistic studies.

Secondary Validation: In-depth Kinetic Analysis

Once a primary target is identified (e.g., a specific Carbonic Anhydrase isoform), a detailed kinetic analysis is necessary to understand the mode of inhibition.

Experimental Protocol: Enzyme Kinetics Study

-

Enzyme and Substrate Preparation: Purified recombinant human Carbonic Anhydrase (e.g., hCA II or hCA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate) will be used.

-

Assay Conditions: The assay will be performed in a suitable buffer at a constant pH and temperature.

-

Experimental Design:

-

Determination of Michaelis-Menten Constant (Km): The initial reaction velocity will be measured at various substrate concentrations in the absence of the inhibitor.

-

Determination of Inhibition Type: The initial reaction velocity will be measured at a fixed enzyme concentration, varying substrate concentrations, and several fixed concentrations of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

-

-

Data Analysis: The data will be plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibition constant (Ki) will also be calculated.

Data Presentation:

| Kinetic Parameter | No Inhibitor | + [Inhibitor] 1 | + [Inhibitor] 2 |

| Km (µM) | Value | Value | Value |

| Vmax (µmol/min) | Value | Value | Value |

| Ki (µM) | - | Value | Value |

Caption: Hypothetical enzyme kinetic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Cellular Confirmation: Target Engagement and Downstream Effects

To confirm that the compound engages its target in a cellular context and elicits a biological response, cell-based assays are essential.

Experimental Protocol: Cell-Based Assay for Carbonic Anhydrase IX Inhibition

-

Cell Line Selection: A cancer cell line known to overexpress hCA IX (e.g., HT-29 or MCF-7) will be used.

-

Assay Principle: The inhibition of hCA IX activity leads to a decrease in the acidification of the extracellular environment. This can be measured using a pH-sensitive fluorescent probe.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one for a specified duration.

-

Load the cells with a pH-sensitive fluorescent dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: A decrease in fluorescence intensity will indicate an inhibition of extracellular acidification and, consequently, hCA IX activity. The EC50 value (the effective concentration to produce 50% of the maximal response) will be determined.

In Silico Modeling: Predicting Binding Interactions

Molecular docking studies can provide valuable insights into the potential binding mode of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one with its target enzyme.

Methodology: Molecular Docking

-

Protein and Ligand Preparation: The 3D crystal structure of the target enzyme (e.g., hCA IX) will be obtained from the Protein Data Bank (PDB). The 3D structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one will be generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding pose of the compound within the active site of the enzyme.

-

Analysis of Interactions: The resulting docked poses will be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the compound and the amino acid residues of the enzyme.

Visualization of Pathways and Workflows

Caption: Workflow for mechanistic elucidation.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the . By leveraging the extensive knowledge base of coumarin pharmacology and employing a systematic experimental workflow, we can confidently identify its primary biological targets and characterize its mode of action. The proposed studies, ranging from broad-spectrum screening to detailed kinetic and cellular analyses, will provide a deep understanding of this novel compound's therapeutic potential. The insights gained from this investigation will be invaluable for guiding future drug development efforts centered on the promising coumarin scaffold.

References

-

Balić, M., et al. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. National Institutes of Health. Available at: [Link]

-

Angeli, A., et al. (2022). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Javed, I., et al. (2022). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Available at: [Link]

-

Nocentini, A., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

-

Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. PMC - NIH. Available at: [Link]

-

Kumar, D., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation | Semantic Scholar [semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents | MDPI [mdpi.com]

- 6. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: An In-depth Technical Analysis for Researchers

This technical guide provides a detailed exploration of the spectroscopic characteristics of the synthetic coumarin derivative, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. While experimental data for this specific molecule is not widely published, this document leverages extensive spectral data from closely related analogs and established principles of spectroscopic interpretation to present a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel coumarin derivatives.

The structural integrity and purity of a synthesized compound are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and structure of novel molecules. This guide will delve into the predicted spectroscopic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, offering insights into the rationale behind the expected spectral features.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a coumarin derivative characterized by a fused benzene and α-pyrone ring system. The key functional groups and structural elements that will dominate its spectroscopic signature are:

-

Aromatic Ring System: The substituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in IR spectroscopy.

-

α,β-Unsaturated Lactone: The 2H-chromen-2-one core contains a lactone (a cyclic ester) conjugated with a carbon-carbon double bond, which has distinct IR and NMR signatures.

-

Phenolic Hydroxyl Group: The -OH group at the C7 position is a key feature, identifiable in both IR and ¹H NMR spectra.

-

Alkyl Substituents: The methyl group at C8 and the propyl group at C4 will produce characteristic aliphatic signals in the NMR spectra.

Caption: Chemical structure of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, based on the analysis of analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | s | 1H | Ar-OH | Phenolic protons are typically deshielded and appear as a singlet. |

| ~7.4 | d | 1H | H-5 | Aromatic proton ortho to the lactone oxygen. |

| ~6.8 | d | 1H | H-6 | Aromatic proton meta to the hydroxyl group. |

| ~6.1 | s | 1H | H-3 | Vinylic proton of the α,β-unsaturated lactone. |

| ~2.7 | t | 2H | -CH₂- (propyl) | Methylene group adjacent to the aromatic ring. |

| ~2.3 | s | 3H | Ar-CH₃ | Aromatic methyl group protons. |

| ~1.7 | sextet | 2H | -CH₂- (propyl) | Methylene group of the propyl chain. |

| ~1.0 | t | 3H | -CH₃ (propyl) | Terminal methyl group of the propyl chain. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C=O (C-2) | Carbonyl carbon of the lactone. |

| ~160 | C-7 | Aromatic carbon attached to the hydroxyl group. |

| ~155 | C-9 | Aromatic carbon at the ring fusion. |

| ~153 | C-4 | Vinylic carbon bearing the propyl group. |

| ~126 | C-5 | Aromatic methine carbon. |

| ~113 | C-6 | Aromatic methine carbon. |

| ~112 | C-10 | Aromatic carbon at the ring fusion. |

| ~110 | C-3 | Vinylic methine carbon. |

| ~108 | C-8 | Aromatic carbon bearing the methyl group. |

| ~38 | -CH₂- (propyl) | Methylene carbon of the propyl group. |

| ~24 | -CH₂- (propyl) | Methylene carbon of the propyl group. |

| ~14 | -CH₃ (propyl) | Methyl carbon of the propyl group. |

| ~9 | Ar-CH₃ | Aromatic methyl carbon. |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad | O-H stretch | Characteristic of a phenolic hydroxyl group. |

| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic C-H vibrations. |

| 2960-2850 | Medium | C-H stretch (aliphatic) | Aliphatic C-H vibrations of the methyl and propyl groups. |

| ~1720 | Strong | C=O stretch (lactone) | Carbonyl stretching of the α,β-unsaturated lactone. |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |

| ~1100 | Strong | C-O stretch | C-O stretching of the lactone and phenol. |

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Predicted Identity |

| 232 | [M]⁺ (Molecular Ion) |

| 217 | [M - CH₃]⁺ |

| 204 | [M - C₂H₄]⁺ |

| 189 | [M - C₃H₅]⁺ |

| 175 | [M - C₃H₅O]⁺ |

In-depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one are based on established chemical shift values and coupling patterns for coumarin derivatives.[1]

-

¹H NMR: The proton spectrum is expected to show distinct regions for aromatic, vinylic, and aliphatic protons. The phenolic proton at C7 is anticipated to be significantly downfield due to the deshielding effect of the aromatic ring and potential hydrogen bonding. The two aromatic protons, H-5 and H-6, will likely appear as doublets due to coupling with each other. The vinylic proton at C-3 is expected to be a singlet, as it has no adjacent protons. The propyl group at C-4 will exhibit a characteristic triplet-sextet-triplet pattern for the -CH₂-CH₂-CH₃ system. The methyl group at C-8 will appear as a sharp singlet.

-

¹³C NMR: The carbon spectrum will be characterized by the downfield signal of the lactone carbonyl carbon (C-2) around 161 ppm. The aromatic carbons will resonate in the 108-160 ppm range, with the carbon bearing the hydroxyl group (C-7) being the most downfield. The vinylic carbons (C-3 and C-4) will appear in the olefinic region. The aliphatic carbons of the propyl and methyl groups will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is predicted to be dominated by the stretching vibrations of the hydroxyl and carbonyl groups.[2] A broad absorption band in the 3400-3200 cm⁻¹ region will be indicative of the O-H stretching of the phenolic group. A strong, sharp peak around 1720 cm⁻¹ is the hallmark of the C=O stretching of the α,β-unsaturated lactone.[2] Aromatic and aliphatic C-H stretching vibrations will also be present in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, the molecular ion peak [M]⁺ is expected at an m/z of 232, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the alkyl substituents. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 217. The propyl group can be lost in various ways, leading to fragments at m/z 189 (loss of •C₃H₅) and m/z 204 (loss of C₂H₄ via McLafferty rearrangement).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed in this guide.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-